Regioexhaustive Functionalization: Synthetic Accessibility of All Three Carboxylic Acid Isomers from a Single Precursor
3-Chloro-4-(trifluoromethyl)pyridine serves as a precursor that can be converted into all three possible carboxylic acid positional isomers via regioexhaustive functionalization methodology [1]. This study demonstrated that the 3-chloro-4-CF₃ pyridine scaffold, unlike its 2-chloro-6-CF₃ and 2-chloro-5-CF₃ counterparts, enables access to the full set of regioisomeric carboxylic acids when subjected to a defined organometallic toolbox including transmetalation-equilibration, site-discriminating deprotonation, regio-divergent iodine migration, and steric screening with bulky trialkylsilyl groups [1]. The target compound (CAS 796090-27-2) represents one of the three carboxylic acid products obtainable from this scaffold, along with the 4- and 6-carboxylic acid isomers [1].
| Evidence Dimension | Number of regioisomeric carboxylic acids accessible from a single chloro(trifluoromethyl)pyridine precursor |
|---|---|
| Target Compound Data | 3 carboxylic acid isomers accessible (2-, 4-, and 6-carboxylic acids) from 3-chloro-4-(trifluoromethyl)pyridine precursor |
| Comparator Or Baseline | 2-Chloro-6-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine precursors (also produce carboxylic acid products) |
| Quantified Difference | All three precursors successfully converted to the three possible carboxylic acids; specific yields for each transformation not enumerated in the abstract |
| Conditions | Organometallic transformations including transmetalation-equilibration, LDA/LTMP deprotonation, iodine migration, trialkylsilyl screening |
Why This Matters
Procurement of CAS 796090-27-2 may be necessary for projects requiring the specific 3-chloro-4-CF₃-2-carboxylic acid substitution pattern, as this isomer cannot be obtained via alternative synthetic routes without the appropriate precursor scaffold.
- [1] Cottet F, Schlosser M. Three chloro(trifluoromethyl)pyridines as model substrates for regioexhaustive functionalization. European Journal of Organic Chemistry. 2004;2004(18):3793-3798. View Source
